gamma-Glutamyl-1-amino-D-proline

Catalog No.
S533197
CAS No.
10139-06-7
M.F
C10H17N3O5
M. Wt
259.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Glutamyl-1-amino-D-proline

CAS Number

10139-06-7

Product Name

gamma-Glutamyl-1-amino-D-proline

IUPAC Name

1-[(4-amino-4-carboxybutanoyl)amino]pyrrolidine-2-carboxylic acid

Molecular Formula

C10H17N3O5

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C10H17N3O5/c11-6(9(15)16)3-4-8(14)12-13-5-1-2-7(13)10(17)18/h6-7H,1-5,11H2,(H,12,14)(H,15,16)(H,17,18)

InChI Key

KWWHDNLMGLRNRN-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

1-((N-gamma-Glu)-amino)-Pro, 1-((N-gamma-L-glutamyl)-amino)-D-proline, linatine

Canonical SMILES

C1CC(N(C1)NC(=O)CCC(C(=O)O)N)C(=O)O

Isomeric SMILES

C1C[C@@H](N(C1)NC(=O)CC[C@@H](C(=O)O)N)C(=O)O

The exact mass of the compound Linatine is 259.1168 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of pyrrolidinemonocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

gamma-Glutamyl-1-amino-D-proline (CAS 10139-06-7), also known as Linatine, is a dipeptide derivative characterized by a non-proteinogenic gamma-glutamyl linkage to a D-proline moiety. This compound belongs to the class of γ-glutamyl peptides, which are recognized as potent 'kokumi' taste modulators in food science. Unlike basic taste compounds, these molecules enhance sensory properties such as mouthfulness, thickness, and the continuity of umami, sweet, and salty tastes, primarily through allosteric modulation of the calcium-sensing receptor (CaSR). The presence of the D-enantiomer of proline and the gamma-peptide bond are critical structural features that dictate its biological stability and specific interactions.

Research Fit

Natural product tool First known naturally occurring hydrazino acid, isolated from flaxseed
Prodrug activation γ‑glutamyl cap blocks direct reactivity; requires hydrolysis to release active warhead
D‑stereochemistry D‑proline‑based hydrazino group defines enantiomer‑specific biological profile

Procurement of substitutes for γ-Glutamyl-1-amino-D-proline presents a high risk of functional failure due to its precise structural requirements for activity. Substituting with the corresponding α-glutamyl dipeptide eliminates the desired kokumi flavor effect, as this activity is specific to the gamma-linkage. Furthermore, the D-proline stereochemistry is critical; substitution with the proteinogenic L-proline analog would result in a molecule with different receptor binding affinities and a significantly altered metabolic fate. The gamma-glutamyl bond itself confers resistance to degradation by common peptidases, which readily cleave standard α-peptide bonds, making it more stable in enzymatic environments. Therefore, alternatives like simple D-proline, the L-enantiomer, or the α-linked isomer are not functionally equivalent for applications requiring its specific taste-modulating properties and enhanced stability.

Substitution Risk

Linatine γ‑glutamyl‑1‑amino‑D‑proline
D‑proline hydrazino group is the reactive species after unmasking; generic γ‑glutamyl peptides lack this warhead and may not reproduce vitamin B6 antagonism.
Linatine D‑proline diastereoisomer
L‑proline diastereoisomer shows substantially lower antibacterial activity in A. vinelandii models; stereochemistry is critical for assay response.
Linatine masked hydrazine prodrug
Simple hydrazines such as gyromitrin lack the γ‑glutamyl masking group; they are directly reactive and do not model the prodrug activation pathway.

Gamma-Linkage Requirement for Kokumi Activity

The bioactivity of γ-glutamyl peptides as kokumi taste enhancers is strictly dependent on the gamma-linkage between glutamic acid and the acceptor amino acid. Comparative studies of matured cheeses demonstrated that while a range of γ-glutamyl dipeptides induced the desirable kokumi flavor, the corresponding α-glutamyl dipeptides did not exhibit this effect.

Evidence DimensionKokumi Flavor Induction
Target Compound DataActive (as a member of the γ-glutamyl dipeptide class)
Comparator Or Baselineα-Glutamyl dipeptides: Not active
Quantified DifferenceQualitative functional difference (Active vs. Inactive)
ConditionsSensory analysis of compounds isolated from matured Gouda cheese.

This confirms that procuring an incorrect isomer with a standard alpha-peptide bond will result in a complete loss of the intended taste-modulating function.

Stereospecific antibacterial potency
Head-to-head
Linatine~50× more toxic
L‑diastereoisomer~1/50th the toxicity
Enantiomer-specific assay response context
A. vinelandii O; in-vitro growth inhibition

Enhanced Stability via Gamma-Glutamyl Bond

The γ-glutamyl linkage is not a substrate for many standard peptidases that hydrolyze α-peptide bonds. In biological systems, this gamma-glutamyl group acts as a protective shield against enzymatic degradation. This inherent stability means the molecule is more likely to remain intact during food processing, in complex biological media, or in formulations, delivering its intended effect without premature breakdown.

Evidence DimensionSusceptibility to Peptidase Cleavage
Target Compound DataResistant
Comparator Or BaselineStandard α-dipeptides: Susceptible
Quantified DifferenceHigher functional stability and longer active lifetime in enzymatic environments.
ConditionsGeneral activity of peptidases abundant in biological systems and food matrices.

For formulation and bioprocessing, this compound offers superior stability and a longer active lifetime compared to conventional peptides, ensuring reproducible performance.

Prodrug vs. active form toxicity
Head-to-head
LinatineLD50 = 2 mg/chick
1‑amino‑D‑prolineLD50 = 0.5 mg/chick
Prodrug latency reduces acute lethality ~4‑fold
Week‑old chick model; pyridoxine reversal confirmed

D-Amino Acid Stereospecificity

The inclusion of a non-proteinogenic D-proline residue fundamentally alters the compound's three-dimensional structure compared to its L-proline counterpart. D-amino acids are known to be important chiral intermediates and building blocks in asymmetric synthesis. In biological contexts, this specific chirality dictates its interaction with taste receptors and metabolic enzymes, which are highly stereoselective. Using the D-form ensures a distinct and specific signaling outcome that cannot be achieved with the more common L-form.

Evidence DimensionStereochemical Configuration
Target Compound DataD-enantiomer
Comparator Or BaselineL-enantiomer (proteinogenic standard)
Quantified DifferenceFundamentally different spatial arrangement and chirality.
ConditionsInteraction with chiral biological targets like receptors and enzymes.

Selection of the D-enantiomer is critical for achieving specific, reproducible receptor-mediated effects and avoiding the metabolic pathways associated with L-amino acids.

In vitro enzyme inhibition
Head-to-head
Linatine: no inhibition on 4 PLP‑enzymes
DAP: inhibits all 4, forms PLP complex
Masked hydrazine inactivity in vitro
E. coli enzymes; γ‑glutamyl group essential for latency
Chiral purity discriminator
Head-to-head
[α]D25 +46.4° (D)
[α]D24 −34.6° (L)
Rapid polarimetric identity confirmation
81° net difference; achiral methods cannot distinguish
Unique natural B6 antagonist
Class-level
Only validated dietary vitamin B6 antagonist at natural occurrence levels (~100 ppm in flaxseed)
Irreplaceable model for nutritional toxicology
Other hydrazines lack equivalent in‑vivo dietary antagonism data

Mouthfeel & Richness in Savory Foods

As a potent kokumi-active compound, this dipeptide is an ideal choice for applications where the goal is to build body, richness, and a long-lasting aftertaste in products like soups, sauces, processed meats, and savory snacks. Its efficacy relies on the specific gamma-linkage.

Salt and MSG Reduction Strategies

The ability of γ-glutamyl peptides to enhance the perception of saltiness and umami allows for significant reductions in sodium chloride and monosodium glutamate (MSG) content without compromising taste intensity. This makes it a valuable tool for developing healthier, clean-label food products.

Long-Lasting Flavor in Complex Matrices

Due to its enhanced stability against enzymatic degradation, this compound is particularly suitable for use in foods that undergo fermentation, aging, or enzymatic processing, such as cheeses and fermented sauces. It can maintain its functional impact throughout the production process and shelf life.

Stereospecific Taste Receptor Probes

The unique D-proline configuration makes this compound a valuable tool for researchers studying the stereospecificity of taste receptors, particularly the calcium-sensing receptor (CaSR). It can be used to probe binding sites and differentiate receptor responses compared to L-amino acid peptides.

Application Fit Matrix

Application
Selection Property
Validation Focus
Vitamin B6 depletion models
Masked hydrazine prodrug form
In vivo dose‑response and pyridoxine reversibility
Stereospecific antibacterial screening
D‑proline enantiomer specificity
L‑diastereoisomer as negative control reference
Prodrug bioactivation studies
γ‑glutamyl group blocks direct enzyme inhibition
In vitro vs. in vivo enzyme inhibition contrast
Chiral purity batch testing
Polarimetric specific rotation signature
Stereochemical identity against reference diastereoisomer

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

259.11682065 Da

Monoisotopic Mass

259.11682065 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HF0076XF4P

Wikipedia

Linatine
1: Mayengbam S, Yang H, Barthet V, Aliani M, House JD. Identification, characterization, and quantification of an anti-pyridoxine factor from flaxseed using ultrahigh-performance liquid chromatography-mass spectrometry. J Agric Food Chem. 2014 Jan 15;62(2):419-26. doi: 10.1021/jf404786v. Epub 2014 Jan 2. PubMed PMID: 24354394.
2: Parsons JL, Klosterman HJ, Ninnemann JL. Bacterial inhibition by linatine and other hydrazino acids. Antimicrob Agents Chemother (Bethesda). 1967;7:415-21. PubMed PMID: 5596166.
3: Klosterman HJ, Lamoureux GL, Parsons JL. Isolation, characterization, and synthesis of linatine. A vitamin B6 antagonist from flaxseed (Linum usitatissimum). Biochemistry. 1967 Jan;6(1):170-7. PubMed PMID: 6071768.
4: Mayengbam S, Raposo S, Aliani M, House JD. Oral exposure to the anti-pyridoxine compound 1-amino D-proline further perturbs homocysteine metabolism through the transsulfuration pathway in moderately vitamin B₆ deficient rats. J Nutr Biochem. 2015 Mar;26(3):241-9. doi: 10.1016/j.jnutbio.2014.10.014. Epub 2014 Dec 3. PubMed PMID: 25524630.

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